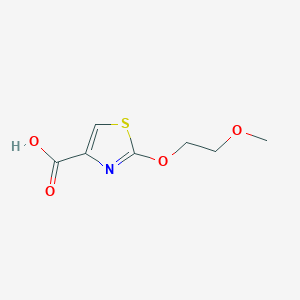
2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid
Übersicht
Beschreibung
2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO4S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyethoxy group enhances its solubility and bioavailability, making it a suitable candidate for further biological evaluation.
Research indicates that compounds with thiazole moieties often exert their effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and bacterial growth.
- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, contributing to their anticancer properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives:
- Cell Line Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines, such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). For instance, a related compound demonstrated an IC50 value in the low nanomolar range against prostate cancer cells, indicating potent antiproliferative activity .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry assays have confirmed significant increases in apoptotic markers in treated cell lines .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are also noteworthy:
- Broad-Spectrum Activity : Thiazole compounds have been evaluated for their activity against various Gram-positive and Gram-negative bacteria. For example, one study reported an MIC (Minimum Inhibitory Concentration) value as low as 0.5 µg/mL against Acinetobacter baumannii, a pathogen on the WHO priority list .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Case Study 1: Anticancer Efficacy
A study involving a series of thiazole derivatives showed that modifications to the thiazole core significantly impacted their antiproliferative activity against melanoma and prostate cancer cell lines. The most effective compounds exhibited IC50 values ranging from 0.7 to 1.0 μM, highlighting the importance of structural optimization .
Case Study 2: Antimicrobial Evaluation
In another investigation focused on this compound's antibacterial properties, the compound was tested against multiple resistant strains. Results indicated strong activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value demonstrating its potential as a therapeutic agent in treating resistant infections .
Data Tables
| Compound Name | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| This compound | 0.5 | Acinetobacter baumannii | Antimicrobial |
| Related Thiazole Derivative | 0.7 - 1.0 | Prostate Cancer | Anticancer |
| SMART Compounds | Low nM | Melanoma | Anticancer |
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-2-3-12-7-8-5(4-13-7)6(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWJIOOWYMHXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















